molecular formula C9H17FN2O2 B1388444 (3S,4S)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate CAS No. 1009075-43-7

(3S,4S)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate

Cat. No.: B1388444
CAS No.: 1009075-43-7
M. Wt: 204.24 g/mol
InChI Key: DXQXHFOCKKIWJL-BQBZGAKWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,4S)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate is a fluorinated pyrrolidine derivative featuring a tert-butyl carbamate protecting group at the 1-position, an amino group at the 3-position, and a fluorine atom at the 4-position. Its stereochemistry (3S,4S) distinguishes it from other diastereomers, such as (3R,4S) or (3S,4R), which exhibit distinct physicochemical and biological properties. The compound is widely utilized in pharmaceutical research as a chiral building block for drug discovery, particularly in the synthesis of kinase inhibitors, protease inhibitors, and other bioactive molecules .

Properties

IUPAC Name

tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-4-6(10)7(11)5-12/h6-7H,4-5,11H2,1-3H3/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXQXHFOCKKIWJL-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C(C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670492
Record name tert-Butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1009075-43-7
Record name 1,1-Dimethylethyl (3S,4S)-3-amino-4-fluoro-1-pyrrolidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1009075-43-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (3S,4S)-3-amino-4-fluoropyrrolidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    From (3S,4S)-N-Boc-3-(benzylamino)-4-hydroxypyrrolidine:

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

  • Substitution Reactions:

  • Oxidation Reactions:

    • The compound can be oxidized to form corresponding N-oxides.
    • Common reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
    • Major products: N-oxides.
  • Reduction Reactions:

    • The compound can undergo reduction reactions to form amines or other reduced derivatives.
    • Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
    • Major products: Reduced amines.

Mechanism of Action

The mechanism of action of (3S,4S)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets and thereby influencing various biological pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Key Identifiers :

  • CAS Number : 1174020-30-4 (trans isomer) ; 1009075-43-7 ((3S,4R)-isomer)
  • Molecular Formula : C₁₀H₁₇FN₂O₂ (calculated based on structural analogs)
  • Stereochemical Configuration: 3S,4S (cis configuration for amino and fluorine substituents)

The tert-butyl carbamate group enhances solubility in organic solvents and stabilizes the molecule during synthetic processes, while the fluorine atom influences electron distribution and metabolic stability .

Comparison with Similar Compounds

The following table compares (3S,4S)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate with structurally related pyrrolidine and piperidine derivatives, emphasizing differences in functional groups, stereochemistry, and applications.

Compound Name CAS Number Key Structural Features Similarity Score Applications/Notes References
This compound 1174020-30-4 Cis-3-amino, cis-4-fluoro, tert-butyl carbamate 1.00 Chiral intermediate in kinase inhibitors; high demand in combinatorial chemistry
tert-Butyl 4-amino-3,3-difluoropyrrolidine-1-carboxylate 1290191-73-9 3,3-difluoro, 4-amino 0.93 Enhanced metabolic stability due to geminal difluoro group; used in CNS therapeutics
(3S,4R)-tert-butyl 3-amino-4-fluoropiperidine-1-carboxylate 169750-42-9 Piperidine core, trans-3-amino, 4-fluoro 0.93 Broader ring size alters conformational flexibility; used in peptide mimetics
tert-Butyl (3S,4S)-3-fluoro-4-methylpyrrolidine-1-carboxylate 1637399-37-1 Cis-3-fluoro, cis-4-methyl (no amino group) 0.85 Lipophilic substituent improves membrane permeability; intermediate in agrochemicals
tert-Butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate 1052713-78-6 Hydroxy, trifluoromethyl, and methyl substituents 0.78 Fluorinated motifs enhance binding affinity in antiviral agents

Key Structural and Functional Differences:

Amino vs. Hydroxy/Methyl Groups: The amino group in the target compound enables hydrogen bonding and nucleophilic reactivity, making it critical for interactions with biological targets . In contrast, hydroxyl or methyl groups (e.g., in CAS 1637399-37-1) reduce polarity and modify pharmacokinetic profiles .

Fluorine Position and Count: Geminal difluoro substitution (CAS 1290191-73-9) increases electronegativity and metabolic stability compared to monofluoro analogs . The cis-4-fluoro configuration in the target compound optimizes steric interactions in enzyme-binding pockets .

Ring Size (Pyrrolidine vs. Piperidine) :

  • Piperidine derivatives (e.g., CAS 169750-42-9) exhibit distinct conformational dynamics due to their six-membered ring, affecting target selectivity .

Stereochemistry :

  • The (3S,4S) configuration is crucial for enantioselective synthesis. For example, the (3R,4S)-isomer (CAS 1009075-43-7) shows reduced activity in preclinical assays .

Notes on Data Limitations

  • Direct comparative pharmacological data (e.g., IC₅₀ values) are scarce in publicly available literature.

Biological Activity

(3S,4S)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate is a compound with significant biological activity, particularly in the context of pharmaceutical applications. This article explores its chemical properties, biological mechanisms, and potential therapeutic implications.

  • Molecular Formula : C9H17FN2O2
  • Molecular Weight : 204.24 g/mol
  • CAS Number : 1363382-79-9
  • IUPAC Name : tert-butyl (3R,4R)-3-amino-4-fluoropyrrolidine-1-carboxylate

The compound is characterized by a pyrrolidine ring structure with a fluorine atom and an amino group, which contribute to its biological activity.

This compound acts primarily as a Dipeptidyl Peptidase-4 (DPP-4) inhibitor . DPP-4 is an enzyme involved in glucose metabolism and plays a crucial role in the regulation of insulin secretion. Inhibition of DPP-4 leads to increased levels of incretin hormones, which enhance insulin secretion in response to meals and lower blood glucose levels.

Antidiabetic Effects

Research indicates that DPP-4 inhibitors, including this compound, are effective in managing type 2 diabetes mellitus (T2DM). The compound has shown promise in:

  • Improving Glycemic Control : Studies have demonstrated that DPP-4 inhibitors can significantly reduce fasting and postprandial glucose levels without causing weight gain .
  • Renoprotective Effects : Clinical trials suggest that these inhibitors may provide renal protection by reducing urinary albumin excretion, which is critical for patients with diabetic nephropathy .

Case Studies

  • Clinical Trial on Linagliptin : A double-blind randomized controlled trial involving linagliptin (a DPP-4 inhibitor) showed significant improvement in microalbuminuria among patients with diabetic nephropathy after 24 weeks of treatment. The reduction in urinary albumin-creatinine ratio was notably higher in the treatment group compared to placebo .
  • Meta-analysis of Cardiovascular Events : A pooled analysis from multiple Phase II/III clinical trials indicated that DPP-4 inhibitors could reduce cardiovascular events in patients with diabetes, suggesting additional benefits beyond glycemic control .

Potential Applications

Given its mechanism of action and biological activity, this compound may be beneficial for:

  • Management of Type 2 Diabetes Mellitus
  • Treatment of Diabetic Nephropathy
  • Cardiovascular Health Improvement

Summary of Findings

PropertyDetail
Molecular FormulaC9H17FN2O2
Molecular Weight204.24 g/mol
CAS Number1363382-79-9
MechanismDPP-4 inhibition
Clinical ApplicationsAntidiabetic therapy, renal protection

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,4S)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
(3S,4S)-tert-butyl 3-amino-4-fluoropyrrolidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.